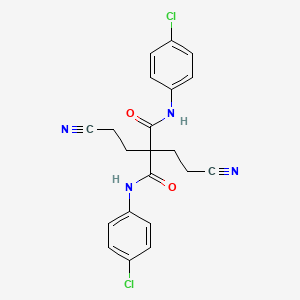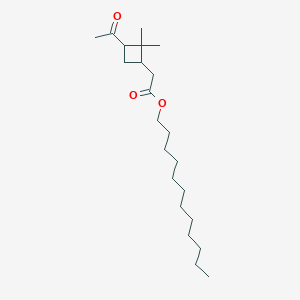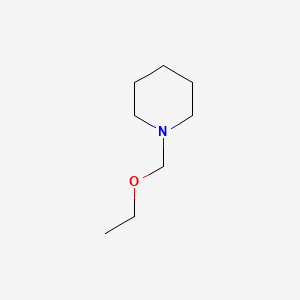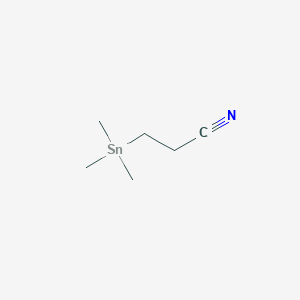
Uranium sulfide (US2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium sulfide (US2) is an inorganic chemical compound composed of uranium in the +4 oxidation state and sulfur in the -2 oxidation state. It appears as black crystals and is known for its radioactive properties. Uranium sulfide belongs to the class of uranium monochalcogenides, which also includes uranium selenide (USe) and uranium telluride (UTe). These compounds crystallize in a rock-salt structure and exhibit interesting magnetic properties at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium sulfide can be synthesized through various methods. One common approach involves the reaction of uranium metal with hydrogen sulfide gas at elevated temperatures. Another method uses uranium chloride (UCl4) as a precursor, reacting it with aluminum and hydrogen sulfide to produce uranium sulfide . Additionally, a single-source precursor approach has been developed, utilizing uranium thioamidate complexes. This method allows for shorter reaction times and milder conditions, resulting in the formation of uranium sulfide without the inclusion of oxygen .
Industrial Production Methods: Industrial production of uranium sulfide typically involves high-temperature reactions between uranium oxides or uranium metal with sulfur or hydrogen sulfide. These reactions are carried out in controlled environments to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Uranium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by oxygen at high temperatures to form uranium oxides and sulfur oxides . It can also react with metals or metal sulfides to form ternary compounds such as Rhodium Uranium Trisulfide (RhUS3) and Barium Copper Uranium Pentasulfide (Ba2Cu2US5) .
Common Reagents and Conditions:
Oxidation: High-temperature reaction with oxygen.
Reduction: Reaction with hydrogen sulfide or other reducing agents.
Substitution: Reaction with metal sulfides or metals.
Major Products Formed:
Oxidation: Uranium oxides (e.g., U3O8) and sulfur oxides.
Reduction: Uranium sulfide (US2).
Substitution: Ternary compounds like RhUS3 and Ba2Cu2US5.
Scientific Research Applications
Uranium sulfide has several scientific research applications due to its unique properties:
Magnetic Studies: Uranium sulfide exhibits ferromagnetism at low temperatures, making it a subject of interest in magnetic studies.
Material Science:
Nuclear Research: Uranium sulfide is used in nuclear research due to its radioactive properties and potential as a nuclear fuel.
Mechanism of Action
The mechanism by which uranium sulfide exerts its effects is primarily related to its magnetic properties. The ferromagnetic order in uranium sulfide is responsible for its low-temperature rhombohedral distortion. This distortion is believed to be due to the large magnetic anisotropy of the compound. Theoretical calculations suggest that the reduction in electronic band energy drives the pressure-induced structural changes .
Comparison with Similar Compounds
- Uranium Selenide (USe)
- Uranium Telluride (UTe)
Comparison: Uranium sulfide, uranium selenide, and uranium telluride all belong to the class of uranium monochalcogenides and share a similar rock-salt structure. uranium sulfide is unique in its magnetic properties and structural distortions under pressure. While uranium selenide and uranium telluride also exhibit interesting properties, uranium sulfide’s ferromagnetism and structural behavior make it particularly noteworthy .
Properties
CAS No. |
12039-14-4 |
|---|---|
Molecular Formula |
S2U |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
bis(sulfanylidene)uranium |
InChI |
InChI=1S/2S.U |
InChI Key |
WVIWNKNSEUCOOX-UHFFFAOYSA-N |
Canonical SMILES |
S=[U]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


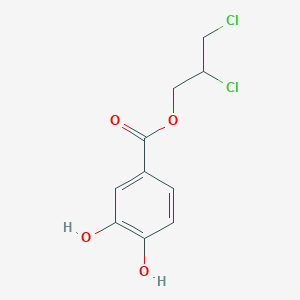
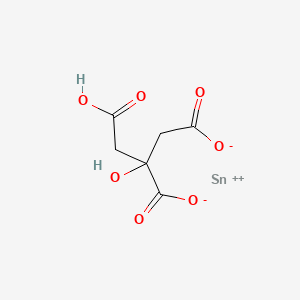
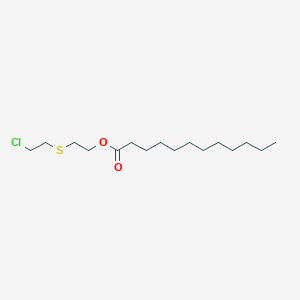
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
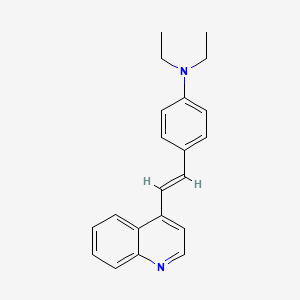
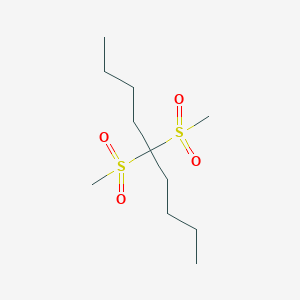


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
